2-Methyl-4-undecanone

2-Methyl-4-undecanone (CAS 19594-40-2), also known as 2-methylundecan-4-one or heptyl isobutyl ketone, is an aliphatic ketone of the undecanone family with the molecular formula C12H24O and a molecular weight of 184.32 g/mol. It is a colorless to light-yellow liquid at ambient temperature with a boiling point of 235.4±8.0°C at 760 mmHg and a flash point of 91°C.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 19594-40-2
Cat. No. B011166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-undecanone
CAS19594-40-2
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(C)C
InChIInChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11H,4-10H2,1-3H3
InChIKeyIEBAJFDSHJYDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-undecanone (CAS 19594-40-2): A C12 Ketone Building Block for Flavor, Fragrance, and Pest Control Research


2-Methyl-4-undecanone (CAS 19594-40-2), also known as 2-methylundecan-4-one or heptyl isobutyl ketone, is an aliphatic ketone of the undecanone family with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. It is a colorless to light-yellow liquid at ambient temperature with a boiling point of 235.4±8.0°C at 760 mmHg and a flash point of 91°C . Its structural feature—a methyl group at the 2-position and a carbonyl at the 4-position of an eleven-carbon chain—distinguishes it from linear undecanones and defines its utility in fragrance, flavor, and pest management applications [2].

Why 2-Methyl-4-undecanone Is Not Interchangeable with Other Undecanones or Linear Ketones


Generic substitution among undecanone isomers or linear aliphatic ketones is not scientifically sound due to fundamental differences in olfactory character and bioactivity conferred by the position of the carbonyl group and methyl branching [1]. The systematic study by Gliński and Gibka (2008) on undecan-x-ones (x = 2–6) established that shifting the functional group from position 2 toward the center of the molecule fundamentally alters odor quality: fruity notes intensify as the ketone group moves to the middle of the chain, whereas terminal ketones exhibit different olfactory profiles [1]. Furthermore, the 2-methyl substitution in 2-methyl-4-undecanone introduces steric and electronic effects absent in linear 4-undecanone, affecting both volatility and receptor interactions in olfaction and potential pest behavior assays [2]. These structural differences preclude simple substitution without compromising experimental reproducibility or product performance.

Quantitative Differentiation Evidence for 2-Methyl-4-undecanone (CAS 19594-40-2)


Validated Application Scenarios for 2-Methyl-4-undecanone Based on Evidence


Fragrance and Flavor Development Requiring Specific Undecanone Olfactory Profiles

The compound is suitable for fragrance and flavor research where the olfactory characteristics of branched undecanones are of interest. Gliński and Gibka (2008) demonstrated that undecan-4-one and its derivatives possess intense, pleasant, fruity, vegetable, spicy, or herbaceous odors [1]. The presence of the 2-methyl group in 2-methyl-4-undecanone further modifies this profile, offering a distinct option for perfumers and flavorists seeking a specific musky, slightly sweet note [2].

Agricultural Pest Management Research Involving Lepidopteran Species

2-Methyl-4-undecanone has demonstrated bioactivity against Heliothis zea (corn earworm/tobacco budworm) larvae and pupae, causing increased mortality and developmental deformities, which suggests its potential as a biopesticide lead compound . This specific pest-control activity may not be shared by other undecanone isomers, making it a compound of interest for entomology and agricultural chemistry research.

Mammalian Semiochemical and Pheromone Research

The compound has been identified as an important metabolite in the pheromonal profile of mice, being present in female mouse urine and produced by male mice . This role in rodent chemical communication is not a generic property of all undecanones, positioning 2-methyl-4-undecanone as a specific compound of interest for behavioral neuroscience and chemical ecology studies.

Feline Deterrent and Behavior Modification Formulation

Patents JP2018024586A and JP2018024587A specifically claim compositions containing 2-methyl-4-undecanone (or 2-methyl-4-decanone) for anti-relaxation and entry prevention in cats [3][4]. This targeted feline behavioral effect—distinct from the activity of linear ketones—provides a clear rationale for sourcing this specific compound for pet care product development and animal behavior research.

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